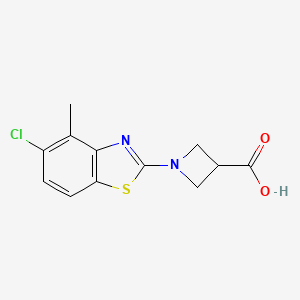1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS No.: 1283109-24-9
Cat. No.: VC2837718
Molecular Formula: C12H11ClN2O2S
Molecular Weight: 282.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1283109-24-9 |
|---|---|
| Molecular Formula | C12H11ClN2O2S |
| Molecular Weight | 282.75 g/mol |
| IUPAC Name | 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) |
| Standard InChI Key | NLBZVFMBUNUOLG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid features a benzothiazole core with specific substitution patterns. The benzothiazole ring system contains a chlorine atom at position 5 and a methyl group at position 4. This heterocyclic core is connected to an azetidine ring through the nitrogen at position 2 of the benzothiazole. The azetidine ring bears a carboxylic acid group at position 3, which contributes to the compound's acid-base properties and potential for hydrogen bonding interactions .
Physicochemical Properties
The specific physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and chemical reactions. Table 1 summarizes the key properties of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid.
Table 1: Physicochemical Properties of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Structural Isomers and Related Compounds
The positional isomer 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS: 1283109-61-4) differs only in the position of the chlorine atom (position 6 instead of position 5). This subtle structural difference can significantly impact the electronic distribution and potentially the biological activity of these compounds .
Structural Comparison with Related Compounds
Understanding the structural relationships between 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and related compounds provides valuable insights into potential structure-activity relationships. Table 2 presents a comparative analysis of structurally similar compounds.
Table 2: Comparison of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | 1283109-24-9 | C₁₂H₁₁ClN₂O₂S | 282.75 | Reference compound |
| 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | 1283109-61-4 | C₁₂H₁₁ClN₂O₂S | 282.75 | Chlorine at position 6 instead of position 5 |
| 1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid | 1283109-20-5 | C₁₂H₁₂N₂O₂S₂ | 280.4 | Methylthio group at position 4 instead of methyl and no chlorine |
| 1-[(2-Chloro-4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid | - | C₁₈H₁₈ClNO₃ | 331.8 | Different core structure with phenylmethoxyphenyl group |
The structural variations among these compounds, particularly the position and nature of substituents on the benzothiazole ring, can significantly impact their physicochemical properties and potential biological activities .
Applications in Medicinal Chemistry
Structure Optimization Strategies
For further development and optimization of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid as a potential therapeutic agent, several modification strategies could be considered:
-
Position and Nature of Substituents: Modification of the substituents on the benzothiazole ring to enhance specific target interactions or improve pharmacokinetic properties.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with bioisosteric groups such as tetrazole or hydroxamic acid to potentially enhance bioavailability while maintaining target binding.
-
Derivatization of the Carboxylic Acid: Formation of amides or esters as prodrugs to improve oral absorption and metabolic stability.
-
Ring System Variations: Exploration of alternative heterocyclic systems while maintaining key pharmacophoric elements.
Research Perspectives and Future Directions
Future Research Opportunities
Several promising research directions for 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid include:
-
Comprehensive Biological Screening: Systematic evaluation of its activity against various biological targets, including enzymes, receptors, and microbial strains.
-
Structure-Activity Relationship Studies: Synthesis and testing of analogues with variations in substituent patterns to identify optimal structures for specific biological activities.
-
Mechanistic Investigations: Studies to elucidate the molecular mechanisms underlying any observed biological activities.
-
Formulation Development: Research into appropriate formulation strategies to enhance solubility, stability, and bioavailability.
-
Computational Studies: Molecular modeling and docking studies to predict potential target interactions and guide further structural optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume